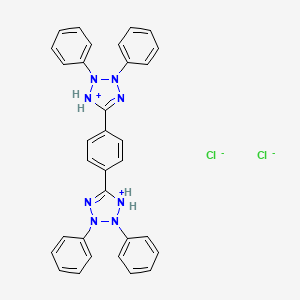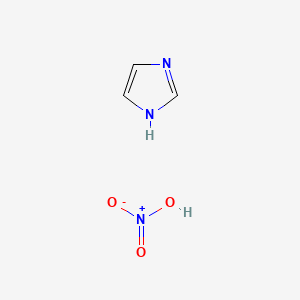
Imidazole nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole nitrate is a compound that combines the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, with a nitrate group. Imidazole itself is an aromatic heterocycle, classified as a diazole, and is a constituent of several natural products such as histamine and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole nitrate typically involves the nitration of imidazole. This can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained without excessive side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where imidazole is treated with nitrating agents under controlled conditions. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Imidazole is resistant to auto-oxidation but can be oxidized by strong oxidizing agents like perbenzoic acid.
Reduction: Reduction reactions can modify the nitrate group, potentially converting it to other functional groups.
Substitution: Imidazole can participate in nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Perbenzoic acid, chromic acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Nucleophiles: Alkyl halides, acyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while substitution reactions can produce various imidazole derivatives.
Aplicaciones Científicas De Investigación
Imidazole nitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of imidazole nitrate involves its interaction with various molecular targets. Imidazole compounds generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This results in changes to the fungal cell membrane, leading to osmotic disruption or growth inhibition . Additionally, imidazole derivatives can interact with other enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Imidazole: The parent compound, which is a versatile building block in organic synthesis.
Nitroimidazole: A derivative with a nitro group, known for its antimicrobial properties.
Benzimidazole: Contains a fused benzene ring, used in various pharmaceuticals.
Uniqueness: Imidazole nitrate is unique due to the presence of both the imidazole ring and the nitrate group, which can confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
65945-17-7 |
|---|---|
Fórmula molecular |
C3H5N3O3 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
1H-imidazole;nitric acid |
InChI |
InChI=1S/C3H4N2.HNO3/c1-2-5-3-4-1;2-1(3)4/h1-3H,(H,4,5);(H,2,3,4) |
Clave InChI |
QSWSKDXFOIOXKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN1.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


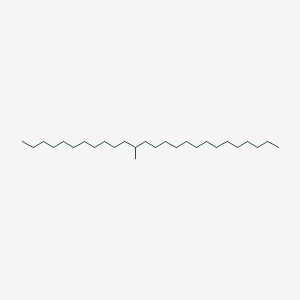
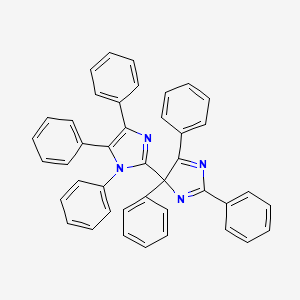
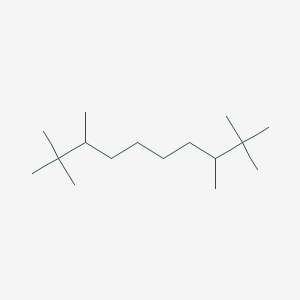
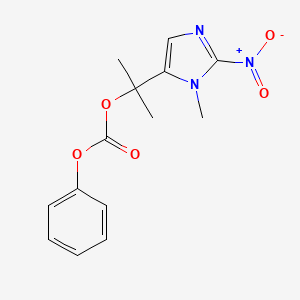

![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
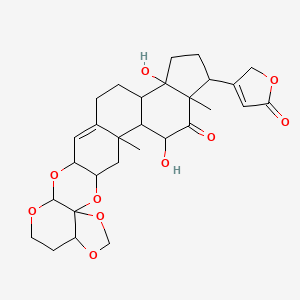
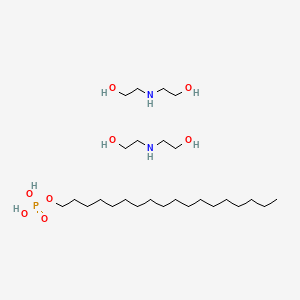
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
